molecular formula C21H20FN3O2 B2858622 N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-24-3

N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Katalognummer B2858622
CAS-Nummer: 946322-24-3
Molekulargewicht: 365.408
InChI-Schlüssel: APJWDMALDSWLDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'Compound A' and is known to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Activity

A study by Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives, demonstrating in-vitro antioxidant activity. These compounds were synthesized through esterification and cyclization reactions and showed potent antioxidant activities at a concentration of 50µg/ml as demonstrated by DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies suggested potential targets for anticancer activity (Mehvish & Kumar, 2022).

Anticancer, Antiangiogenic, and Antioxidant Agents

Kamble et al. (2015) synthesized new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and assessed their inhibitory effects on the viability of three human cancer cell lines. Among the synthesized compounds, some exhibited inhibitory activity comparable to the standard methotrexate and showed potent antiangiogenic and antioxidant activities (Kamble et al., 2015).

Myocardial Perfusion Imaging with PET

Mou et al. (2012) explored the potential of 18F-labeled pyridaben analogs as myocardial perfusion imaging (MPI) agents with PET. The study synthesized and evaluated two analogs for their biodistribution, stability, and imaging capabilities in both mouse and Chinese mini swine models. The findings highlighted one of the tracers, 18F-FP1OP, for its favorable properties, including high heart uptake and promising biologic properties for MPI applications (Mou et al., 2012).

Pyridazine Derivatives as Anti-inflammatory and Analgesic Agents

Research conducted by Gökçe et al. (2011) on the synthesis of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives highlighted their potential in reducing gastrointestinal toxicity associated with NSAIDs. The compounds showed significant analgesic and anti-inflammatory activities without inducing gastric ulcerogenic effects, offering a safer alternative for pain and inflammation management (Gökçe et al., 2011).

Pyridazinone Derivatives in Heterocyclic Synthesis

Heinisch, Haider, and Moshuber (1994) demonstrated the utility of fluorophenyl pyridazinyl ketone as a versatile precursor for synthesizing benzo-annelated heterocyclic systems. This study showcased the synthesis of novel pyridazinyl-substituted benzo-annelated heterocycles, expanding the chemical diversity and potential applications of such compounds in various research fields (Heinisch, Haider, & Moshuber, 1994).

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-15-8-10-16(11-9-15)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJWDMALDSWLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.